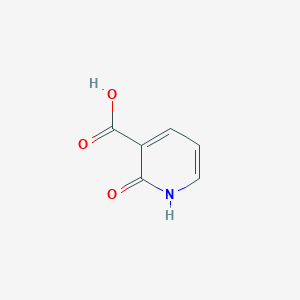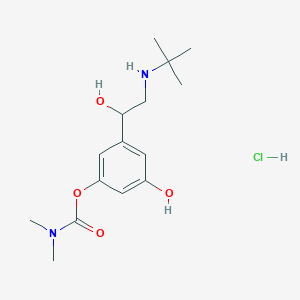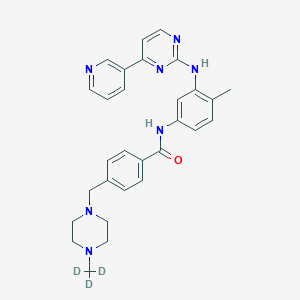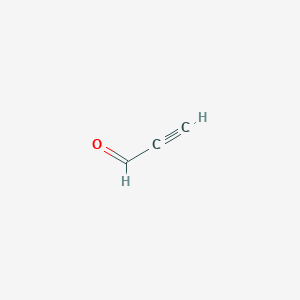
2-Hydroxynicotinic acid
Overview
Description
2-Hydroxynicotinic acid, also known as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, is a derivative of nicotinic acid. It is a pyridine carboxylic acid with a hydroxyl group at the second position. This compound is known for its polymorphic nature, existing in multiple solid-state forms .
Mechanism of Action
Target of Action
2-Hydroxynicotinic acid (2-HNA) is a derivative of nicotinic acid, also known as vitamin B3 . It has been identified as a potential inhibitor of the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) . NAPRT plays a crucial role in the Preiss–Handler pathway for NAD+ production, which is essential for various physiological processes .
Mode of Action
It is known to act as an inhibitor of naprt . By inhibiting NAPRT, 2-HNA can potentially interfere with the synthesis of NAD+, a coenzyme involved in hundreds of redox reactions within the cell .
Biochemical Pathways
2-HNA affects the Preiss–Handler pathway, a biochemical pathway responsible for the production of NAD+ . NAD+ acts as a coenzyme in many vital redox reactions catalyzed by various enzymes. It is also a substrate of NAD±degrading enzymes, such as poly (ADP-ribose) polymerases (PARPs), CD38, and sirtuins . By inhibiting NAPRT, 2-HNA can potentially disrupt these biochemical pathways.
Result of Action
The inhibition of NAPRT by 2-HNA can potentially lead to a decrease in NAD+ levels within the cell . This could disrupt many physiological processes, including redox reactions and the functioning of NAD±dependent pathways . In the context of cancer, 2-HNA has been shown to cooperate with the NAMPT inhibitor FK866 in killing NAPRT-proficient cancer cells that were otherwise insensitive to FK866 alone .
Action Environment
The action of 2-HNA can be influenced by environmental factors. For instance, the formation of its polymorphs can be affected by various acidic additives . Additionally, its stability at elevated temperatures varies among its different polymorphic forms .
Biochemical Analysis
Biochemical Properties
2-Hydroxynicotinic acid is present in its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), in the solid state . The polymorphism of this compound stems from distinctive packing arrangements of the molecules . Theoretical studies have shown that 2-ODHPCA is more energetically favored than this compound .
Cellular Effects
In the context of cellular effects, this compound has been found to be effective in sensitizing tumor cells to NAMPT inhibitors both in vitro and in vivo . Furthermore, at high concentrations of this compound, certain metabolites were upregulated, indicating a potential influence on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its existence in the solid state as its tautomer, 2-ODHPCA . This tautomer is more energetically favored, indicating a potential for binding interactions with biomolecules . An intramolecular hydrogen bond occurring in this compound plays a role in its increased solubility, showing a more pronounced effect in water due to its higher polarity and ability to form hydrogen bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the thermal behaviors of the four polymorphs of this compound indicate that form I is the most stable at elevated temperature, form II converts into form I during heating, and forms III and IV transform into form II when heated .
Metabolic Pathways
This compound plays a role in NAD metabolism, which is a profoundly important cofactor in redox reactions . NAD mediates redox reactions in various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, oxidative phosphorylation, and serine biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxynicotinic acid can be synthesized through various methods. One common method involves the reaction of 2-fluoronicotinic acid with hydrochloric acid under reflux conditions . Another method includes the reaction of 2-chloronicotinic acid with 4-bromo-2,6-difluoroaniline in acetic acid at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale bromination using sodium bromide and commercial bleach solution to yield 5-bromo-2-hydroxynicotinic acid . This method is preferred due to its safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into hydroxyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives and carboxylic acids .
Scientific Research Applications
2-Hydroxynicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Nicotinic Acid: Unlike 2-Hydroxynicotinic acid, nicotinic acid lacks the hydroxyl group at the second position.
3-Hydroxypyridine-2-carboxylic Acid: This compound has a hydroxyl group at the third position instead of the second.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYQJQVBUVAELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209735 | |
| Record name | 2-Hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxynicotinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
609-71-2 | |
| Record name | 2-Hydroxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxynicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 609-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-2-oxonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYNICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMQ68Q9BA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxynicotinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)



![Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate](/img/structure/B127278.png)





